(S)-(-)-4-(2-Chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
Overview
Description
“(S)-(-)-4-(2-Chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide” is a chiral phosphoric acid used for the resolution of amines, amino acids, and amino alcohols . It has an empirical formula of C11H14ClO4P and a molecular weight of 276.65 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string CC1(C)COP(O)(=O)O[C@@H]1c2ccccc2Cl
. This indicates that the compound contains a phosphorinane ring, which is substituted with a chlorophenyl group, a hydroxy group, and two methyl groups .
Physical And Chemical Properties Analysis
This compound has an optical activity of [α]22/D -46° when measured in methanol at a concentration of 1 . It also has a melting point range of 228-234 °C . The compound should be stored at a temperature of 2-8°C .
Scientific Research Applications
Crystal Structures and Molecular Interactions
- Structural Analysis : The compound has been studied for its crystal structures and interactions in salts of ephedrine and fluoro-substituted cyclic phosphoric acid. These studies reveal that the phosphorinane ring maintains a chair conformation, and the crystal packing can form chains linked by hydrogen bonds (Slot, Leusen, Van Der Haest, & Bolhuis, 1992).
Chemical Synthesis and Reactions
- Synthesis of Derivatives : The compound is used in synthesizing various derivatives, such as di-[5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl] disulphide, which undergoes desulphuration and deoxygenation reactions. These reactions and their mechanisms have been studied, providing insight into the compound's reactivity (Edmundson, 1967).
- Antimicrobial Activity : Synthesized amino carboxylates of this compound have shown moderate antimicrobial activity, making them of interest in pharmaceutical research (Babu, Prasad, Reddy, & Raju, 2008).
Stereochemistry and Resolution
- Stereochemical Studies : The compound's stereochemistry has been analyzed in detail, particularly in the context of synthesizing and resolving stereoisomers. This includes the study of meso-bis-(4,6-dimethyl-2-thio-1,3,2-dioxaphosphorinane-2-yl)-oxide derived from racemic pentane-2,4-diol (Mikołajczyk, Ziemnicka, Wieczorek, & Karolak-Wojciechowska, 1984).
- Resolution Techniques : Studies have explored methods for resolving the racemic compound of this chemical, focusing on preferential crystallization processes and hydrate formation (Leeman, Querniard, Kaptein, & Kellogg, 2009); (Leeman & Kellogg, 2021).
Applications in Material Science
- Flame Retardants : The compound has been used in the synthesis of flame retardants. Its derivatives, such as 5,5-Dimathyl-2-oxy-2-(N,N′-phenylediamino-dibenzyl)-di-1,3,2-dioxaphosphorinanes, have been investigated for use in materials like alkyd resin varnish, showcasing its potential in material science applications (Xing, 2001).
properties
IUPAC Name |
(4S)-4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2λ5-dioxaphosphinane 2-oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClO4P/c1-11(2)7-15-17(13,14)16-10(11)8-5-3-4-6-9(8)12/h3-6,10H,7H2,1-2H3,(H,13,14)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSPULCZMWMHCY-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COP(=O)(OC1C2=CC=CC=C2Cl)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(COP(=O)(O[C@@H]1C2=CC=CC=C2Cl)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClO4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462763 | |
Record name | (S)-(-)-Chlocyphos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-4-(2-Chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide | |
CAS RN |
98674-86-3 | |
Record name | 1,3,2-Dioxaphosphorinane, 4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-, 2-oxide, (4S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98674-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-(-)-Chlocyphos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4S)-4-(2-Chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.152.004 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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